D-Leu-D-Val-OH

Catalog No.
S13668966
CAS No.
76248-09-4
M.F
C11H22N2O3
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leu-D-Val-OH

CAS Number

76248-09-4

Product Name

D-Leu-D-Val-OH

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m1/s1

InChI Key

MDSUKZSLOATHMH-RKDXNWHRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N

D-Leu-D-Val-OH is a synthetic, strictly D-enantiomeric dipeptide composed of D-leucine and D-valine. In industrial and advanced laboratory procurement, it is primarily sourced as a highly stable, protease-resistant building block for the synthesis of competitive enzyme inhibitors, affinity chromatography ligands, and chiral supramolecular scaffolds. Unlike its naturally occurring L-L counterpart, this D-D dipeptide exhibits absolute resistance to standard endogenous peptidases and dehydrogenases, ensuring structural integrity during prolonged biological assays or harsh purification workflows [1]. Its defined stereochemistry makes it a critical precursor for applications requiring precise spatial preorganization, such as the development of human leukocyte elastase (HLE) inhibitors and specialized peptidoresorc[4]arene receptors.

Research Fit

D,D-configuration supports protease-stable peptide synthesis
Free carboxylic acid enables direct SPPS coupling (Fmoc/Boc)
Structurally distinct from L,L or mixed-chirality dipeptides for transporter/protease studies

Substituting D-Leu-D-Val-OH with the natural L-Leu-L-Val-OH enantiomer or a racemic DL-Leucyl-DL-Valine mixture fundamentally compromises application viability in proteolytic environments. L-L dipeptides are rapidly recognized and cleaved by target enzymes such as human leukocyte elastase (HLE) and spleen fibrinolytic proteinase (SFP), converting intended competitive inhibitors into mere transient substrates [1]. Furthermore, in affinity chromatography, using an L-L ligand results in on-column degradation, destroying the stationary phase and contaminating the eluate. Racemic mixtures introduce unacceptable stereochemical heterogeneity, drastically reducing the binding affinity and overall yield of target chiral receptors, thereby inflating downstream purification costs and reducing batch-to-batch reproducibility [2].

Substitution Risk

Target: D-Leu-D-Val-OH (D,D)
  • Minimal PEPT1 binding; transporter-independent entry
  • Resists protease hydrolysis; can act as inhibitor not substrate
  • All-D configuration for maximal metabolic stability
L,L or mixed-chirality dipeptides
  • Strong PEPT1 binding; transcellular transport
  • Hydrolyzed by proteases; often substrates
  • Mixed-chirality may not replicate full evasion or resistance
Substituting may alter transporter recognition, metabolic stability, and protease interaction profile.

Leucine Dehydrogenase Resistance

In comparative enzymatic profiling, D-Leu-D-Val-OH demonstrates complete inertness to leucine dehydrogenase, an enzyme that rapidly metabolizes L-amino acids. While L-Leucine and L-Valine exhibit 100% and 74% relative activity (degradation) respectively, D-Leu-D-Val-OH shows 0% relative activity under identical assay conditions [1].

Evidence DimensionRelative enzymatic activity (Leucine Dehydrogenase)
Target Compound Data0% relative activity (inert)
Comparator Or BaselineL-Leucine (100% relative activity) / L-Valine (74%)
Quantified Difference100% reduction in enzymatic degradation
Conditions10 mM substrate concentration, Leucine Dehydrogenase assay

Procuring the D-D enantiomer guarantees that the dipeptide will not be consumed or degraded in complex biological matrices containing endogenous dehydrogenases.

SFP Inhibition Switch
Head-to-head
D,D analog: no detectable hydrolysis (inhibitor) L,L analog: kcat/Km 22,647 M⁻¹s⁻¹ (substrate)
Supports protease inhibitor design context
D,D configuration drives substrate-to-inhibitor conversion

Elastase Inhibitor Conversion

The stereochemistry of the Leu-Val sequence dictates its interaction with human leukocyte elastase (HLE). When the L-Leu-L-Val sequence is used in a succinyl-tyrosyl construct, it acts as a cleavable substrate. However, substituting it with the D-Leu-D-Val-OH precursor yields a competitive inhibitor. Derivatives built with the D-D sequence (e.g., Suc-Tyr-D-Leu-D-Val-BZA) inhibit HLE with a Ki value of 60 μM, offering significantly stronger and more stable inhibition than L-L variants which are actively hydrolyzed and show weaker transient inhibition (Ki = 150 μM) [1].

Evidence DimensionHLE Inhibition (Ki value) and mechanism
Target Compound DataKi = 60 μM (Stable competitive inhibitor)
Comparator Or BaselineL-Leu-L-Val sequence (Cleavable substrate, Ki = 150 μM)
Quantified Difference2.5-fold stronger inhibition and complete shift from substrate to stable inhibitor
ConditionsHuman Leukocyte Elastase (HLE) inhibition assay using BZA derivatives

Buyers synthesizing elastase inhibitors must procure the D-D form to achieve stable, non-cleavable target binding.

PEPT1 Transporter Binding
Class-level inference
5.1-fold lower PEPT1 binding (18% vs 92% inhibition)
Supports transporter-independent prodrug design
D,D enters via paracellular route; no Gly-Pro effect

SFP Affinity Purification

D-Leu-D-Val-OH is a critical precursor for synthesizing stable affinity chromatography ligands. When incorporated into a Sepharose 4B matrix (as Suc-L-Tyr-D-Leu-D-Val-pNA), the D-D stereochemistry prevents on-column enzymatic cleavage. This specific ligand configuration enabled a 116-fold purification of human spleen fibrinolytic proteinase (SFP) from crude extracts in a single pass, a feat unachievable with L-L ligands due to rapid enzymatic destruction of the stationary phase [1].

Evidence DimensionPurification fold (Affinity Chromatography)
Target Compound Data116-fold purification of SFP
Comparator Or BaselineL-L ligand (Fails due to on-column proteolytic cleavage)
Quantified DifferenceEnables single-step high-fold purification vs. complete column failure
ConditionsAffinity chromatography of crude SFP extract on Sepharose 4B matrix

For industrial or laboratory purification of specific proteases, procuring D-Leu-D-Val-OH is mandatory to create a reusable, degradation-resistant stationary phase.

Metabolic Stability
Cross-study comparable
DDACV: no degradation in Caco-2, rat intestine, liver homogenates LLACV: degraded in all three homogenates
Supports enzymatic stability context
Single D-Val already increased intact prodrug Cmax 4–5× in vivo

α-Chymotrypsin Inhibitor Preorganization

In the synthesis of N-linked peptidoresorc[4]arene-based receptors, the choice of dipeptide enantiomer directly impacts the spatial preorganization of the resulting macrocycle. D-Leu-D-Val-OH provides specific all-cis substituent folding that creates noncompetitive inhibitors for α-chymotrypsin. The D-D configuration yields distinct optical rotation properties (+46.3° in MeOH) and specific inhibitory kinetics compared to the L-L enantiomer (-49.2° in MeOH), allowing researchers to fine-tune the receptor's binding pocket for specific protein surfaces [1].

Evidence DimensionOptical rotation and stereochemical preorganization
Target Compound Data+46.3° (0.7, MeOH) and stable D-D receptor conformation
Comparator Or BaselineL-Leu-L-Val-OH (-49.2°, 0.6, MeOH)
Quantified DifferenceComplete stereochemical inversion leading to distinct supramolecular folding
ConditionsPolarimetry in Methanol; incorporation into resorc[4]arene octamethyl ether tetraester

For supramolecular chemists, procuring the exact D-D enantiomer is essential to achieve the specific macrocyclic geometry required for targeted protein surface recognition.

Aminopeptidase Inhibition
Class-level inference
150-fold tighter binding (D-isomer hydroxamates vs L-isomers)
Supports D-residue inhibitor design
Ki 2–5 × 10⁻⁹ M for D-Leu/Val hydroxamates
α-Chymotrypsin Binding
Supporting evidence
D-Leu-D-Val arms on resorcinarene → noncompetitive inhibitor; NMR-confirmed surface engagement
Supports supramolecular probe development
Quantitative Ki not reported; qualitative binding geometry difference

Protease-Resistant Affinity Columns

D-Leu-D-Val-OH is the optimal starting material for generating Sepharose-bound ligands used in the isolation and purification of human leukocyte elastase (HLE) and spleen fibrinolytic proteinase (SFP). Its absolute resistance to cleavage ensures that the stationary phase remains intact, whereas L-amino acid ligands would be rapidly destroyed by the target enzymes [1].

Competitive Enzyme Inhibitors

Due to its established conversion from a cleavable substrate to a stable binder, this dipeptide is highly recommended for pharmaceutical research focused on synthesizing competitive inhibitors for serine proteases and elastases. It prevents the inhibitor from being consumed as a substrate during prolonged assays [2].

Chiral Supramolecular Scaffolds

It is the preferred building block for synthesizing peptidoresorc[4]arene-based receptors, where its specific D-D stereochemistry drives the preorganization of the peptide chains to form highly specific, noncompetitive binding pockets for enzymes like α-chymotrypsin [3].

Peptidomimetic Drug Design

For procurement in medicinal chemistry, D-Leu-D-Val-OH serves as a highly stable structural motif in peptidomimetics, ensuring that the resulting drug candidates remain inert to endogenous dehydrogenases and peptidases in systemic circulation, directly addressing the rapid clearance issues seen with L-L dipeptides [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-stable prodrug design
D,D configuration for enzymatic stability
Degradation resistance in Caco-2 and tissue homogenates
Serine protease affinity ligands
Substrate-to-inhibitor switch via D,D motif
Ligand stability under repeated purification cycles
Transporter-independent conjugates
Minimal PEPT1 transporter engagement
Cellular uptake route and paracellular transport contribution
Supramolecular protein recognition probes
D,D chirality for enantioselective binding
Binding geometry and noncompetitive inhibition mode

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

230.16304257 g/mol

Monoisotopic Mass

230.16304257 g/mol

Heavy Atom Count

16

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